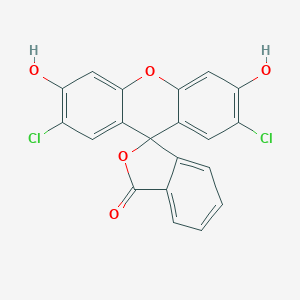

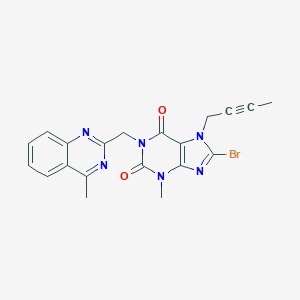

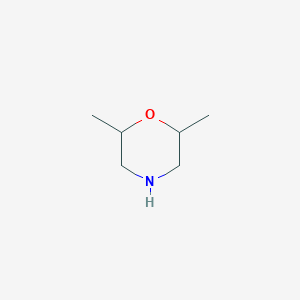

![molecular formula C7H13NO B058213 2-氧杂-7-氮杂螺[3.5]壬烷 CAS No. 241820-91-7](/img/structure/B58213.png)

2-氧杂-7-氮杂螺[3.5]壬烷

概述

描述

2-Oxa-7-azaspiro[3.5]nonane is a spirocyclic compound, part of a class of chemicals that have generated interest in various fields of chemistry and pharmacology due to their unique structural characteristics and potential applications.

Synthesis Analysis

The synthesis of 2-Oxa-7-azaspiro[3.5]nonane and its derivatives has been explored through various methods. For instance, Huynh et al. (2017) describe a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, maintaining the integrity of the pyrrolidinedione ring which becomes a part of the spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017). Li et al. (2013) developed novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes, designed for drug discovery applications (Li, Rogers-Evans, & Carreira, 2013).

Molecular Structure Analysis

The molecular structure of 2-Oxa-7-azaspiro[3.5]nonane derivatives is characterized by the spirocyclic framework, which is a key feature in its synthesis and properties. Gurry et al. (2015) synthesized spirocyclic oxetanes including 2-oxa-6-azaspiro[3.3]heptane and expanded this to create ring-fused benzimidazole, revealing the versatility of the spirocyclic structure (Gurry, McArdle, & Aldabbagh, 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Oxa-7-azaspiro[3.5]nonane derivatives are influenced by the spirocyclic structure. For example, Sukhorukov et al. (2008) reported that [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates transform into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation, indicating a complex reaction pathway involving N-O bond cleavage (Sukhorukov et al., 2008).

科学研究应用

化学性质

“2-氧杂-7-氮杂螺[3.5]壬烷”是一种化学化合物,其经验式为C8H14NO3 . 该化合物的分子量为172.20(以游离碱为基础) . 该化合物通常以固体形式存在,应在2-8°C的温度下储存 .

在无色染料中的应用

“2-氧杂-7-氮杂螺[3.5]壬烷”的主要应用之一是生产无色染料 . 无色染料是可以可逆地改变其颜色的物质,当暴露于某些刺激(例如热、光或 pH 变化)时。这种性质使它们在多种应用中变得有用,包括热致变色油墨、光致变色材料和液晶显示器。

在光致变色材料中的应用

“2-氧杂-7-氮杂螺[3.5]壬烷”也用于生产光致变色材料 . 这些是响应光而改变其颜色的材料。当暴露于紫外光时,它们会发生化学反应,改变其结构,进而改变其颜色。这种性质在各种应用中得到利用,包括太阳镜、窗户和包装。

安全信息

需要注意的是,“2-氧杂-7-氮杂螺[3.5]壬烷”应谨慎操作。 它被归类为可燃固体 . 因此,应根据建议的安全指南进行储存和处理。

安全和危害

作用机制

Target of Action

It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus rna polymerase inhibitors .

Mode of Action

The specific interaction of 2-Oxa-7-azaspiro[3Given its use in the synthesis of benzothienoazepine compounds, it may be inferred that it plays a role in inhibiting the rna polymerase of the respiratory syncytial virus .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-7-azaspiro[3Its molecular weight is 127184 , which is within the optimal range for oral bioavailability in drug design. It’s also worth noting that the compound is a solid at room temperature .

Result of Action

The molecular and cellular effects of 2-Oxa-7-azaspiro[3Its role in the synthesis of benzothienoazepine compounds suggests it may contribute to the inhibition of the respiratory syncytial virus rna polymerase .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Oxa-7-azaspiro[3It is recommended to store the compound in a dark place at a temperature between 2-8°c .

属性

IUPAC Name |

2-oxa-7-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECARUFTCUAFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620728 | |

| Record name | 2-Oxa-7-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

241820-91-7 | |

| Record name | 2-Oxa-7-azaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXA-7-AZASPIRO[3.5]NONANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reported synthesis of 2-oxa-7-azaspiro[3.5]nonane?

A1: The paper details a novel synthetic route for producing 2-oxa-7-azaspiro[3.5]nonane. This spirocyclic compound represents a valuable building block for synthesizing more complex molecules, potentially with interesting pharmacological properties. While the study doesn't delve into the specific applications of 2-oxa-7-azaspiro[3.5]nonane, its successful synthesis paves the way for future research exploring its potential in various chemical and biological contexts.

Q2: Is there any structural information available for the synthesized 2-oxa-7-azaspiro[3.5]nonane?

A2: Although the paper doesn't provide detailed spectroscopic data for 2-oxa-7-azaspiro[3.5]nonane itself, it does describe the successful synthesis of a related compound, 1′,2′-dihydro-4′H-spiro[oxetane-3,3′-pyrido[1,2-a]benzimidazole]. The X-ray crystal structure of this benzimidazole derivative, formed by oxidative cyclization of a precursor derived from 2-oxa-7-azaspiro[3.5]nonane, was determined and is presented in the research []. This structural information indirectly confirms the successful formation of the target spirocyclic compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

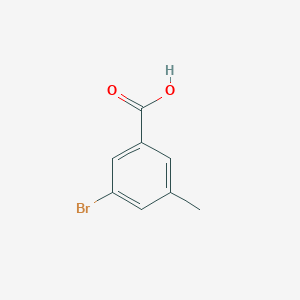

![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)

![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)